DCBCI0901
Description
Significance of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Signaling Pathways in Cellular Homeostasis and Pathogenesis
The PI3K/AKT/mTOR pathway is a highly conserved intracellular signaling cascade in eukaryotic cells, playing a vital role in maintaining cellular homeostasis. It orchestrates a diverse array of cellular events, including cell growth, proliferation, survival, metabolism, motility, adhesion, and differentiation. qiagen.comnih.govresearchgate.net This pathway serves as a crucial communication route within cells, directing their responses to external signals such as growth factors and nutrient availability. qiagen.com
Overview of PI3K/mTOR Pathway Dysregulation in Disease Contexts for Therapeutic Intervention
Frequent dysregulation of the PI3K/AKT/mTOR signaling network is a common feature across a wide spectrum of human diseases. nih.gov In cancer, aberrant activation of this pathway is implicated in the initiation and progression of various malignancies, including rhabdomyosarcoma, ovarian, breast, lung, and esophageal squamous cell carcinomas, as well as hematological cancers such as acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and chronic myeloid leukemia (CML). mdpi.commdpi.comfrontiersin.orgmdpi.com Beyond oncology, dysregulated PI3K/mTOR signaling has been linked to metabolic disorders, neurodevelopmental conditions like autism and epilepsy, and neurodegenerative diseases such as Alzheimer's disease. qiagen.comresearchgate.netoup.com
Mechanisms contributing to this dysregulation include amplification or mutation of genes encoding PI3K subunits or AKT, activation or overexpression of receptor tyrosine kinases (e.g., EGFR, HER2), and inactivating mutations in key tumor suppressors like PTEN or INPP4B. qiagen.comnih.govmdpi.com Given its central role in disease pathogenesis, the PI3K/AKT/mTOR pathway represents a significant focus for identifying biomarkers and defining therapeutic targets. nih.govmdpi.com Targeting this pathway has shown potential in controlling immune responses, as seen in COVID-19, and in overcoming resistance to other therapeutic agents, such as CDK4/6 inhibitors in breast cancer. nih.govresearchgate.net
Positioning of DCBCI0901 within the Landscape of Dual PI3K/mTOR Inhibitors in Preclinical Investigation
This compound is characterized as a novel and potent small molecule inhibitor targeting phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1), and rictor-mTOR (mTOR complex 2 or mTORC2). targetmol.comtargetmol.cnresearchgate.net This dual inhibition strategy is particularly relevant given the interconnectedness of PI3K and mTOR pathways, where inhibiting one can sometimes lead to compensatory activation of the other, potentially limiting therapeutic efficacy. mdpi.com By targeting both PI3K and mTOR complexes, this compound aims to provide a more comprehensive blockade of this critical signaling axis.
In terms of its inhibitory profile, this compound exhibits high potency and selectivity. It has demonstrated an IC50 of 8.4 nM against mTOR kinase and an IC50 of 78 nM against PI3Kα (p110α/p85α). researchgate.net Furthermore, it displays high selectivity against a panel of 20 other serine/threonine and tyrosine kinases, indicating a focused mechanism of action. researchgate.net In cellular assays, this compound effectively reduces the phosphorylation levels of key pathway substrates, including phospho-p70S6K (an mTORC1 substrate), phospho-AKT (S473) (an mTORC2 substrate), and phospho-AKT (T308) (a PI3K substrate), confirming its inhibitory activity within the cellular context. researchgate.net
Rationale for Investigating this compound as a Preclinical Drug Candidate
The rationale for investigating this compound as a preclinical drug candidate is firmly rooted in the established role of the hyperactive PI3K-AKT-mTOR signaling pathway in various human cancers. researchgate.net The significant preclinical evidence supporting the efficacy of drugs targeting these pathways has driven the development of inhibitors like this compound. researchgate.net
Preclinical studies are a crucial stage in drug development, designed to identify lead candidates, optimize their properties, and gather data to support potential clinical trials. nih.gov The objective is to assess the compound's in vitro and in vivo biological activity, pharmacokinetics, and preliminary safety. this compound has demonstrated compelling antitumor efficacy across diverse human tumor cell lines and in vivo models, supporting its selection for further development as an anticancer agent. researchgate.net
Detailed Research Findings:
In vitro, this compound effectively inhibited the proliferation of several well-established cancer cell lines across different tumor types, with IC50 values in the nanomolar range. researchgate.net
| Cell Line Type | Specific Cell Line | IC50 (nM) |
| NSCLC | A549 | 6-48 |
| Prostate Cancer | PC-3 | 6-48 |
| Prostate Cancer | LNCap | 6-48 |
| Breast Cancer | HCC1954 | 6-48 |
| Breast Cancer | BT474 | 6-48 |
| Lung Cancer | Panel of 9 lines (including EGFR-TKI sensitive and resistant) | Nanomolar range |
In vivo, this compound exhibited significant antitumor efficacy in mouse xenograft models, including those for lung cancer, prostate cancer, and leukemia, achieving tumor growth inhibition greater than 65%. researchgate.net Notably, it also effectively suppressed tumor growth in advanced-stage lung cancer xenograft models (A549, with mean tumor volume > 350 mm³ at the start of treatment) and in an EGFR-TKI resistant lung cancer H1975 xenograft model. researchgate.net These findings collectively underscore the potential of this compound as a promising preclinical drug candidate for various malignancies. researchgate.net
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCBCI0901; DCBCI-0901; DCBCI 0901. |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of Dcbci0901
Elucidation of DCBCI0901 as a Potent Small Molecule Inhibitor
This compound has been characterized as a novel and potent small molecule inhibitor, developed by the Institute of Pharmaceutics at the Development Center for Biotechnology in Taiwan researchgate.netaacrjournals.orgbioworld.com. Its inhibitory capabilities have been demonstrated in both in vitro and in vivo models, where it effectively attenuates cell survival and proliferation researchgate.netaacrjournals.orgbioworld.comresearchgate.net.
Detailed research findings highlight this compound's potent inhibitory activity against mTOR kinase and PI3Kα. Specifically, this compound exhibits an IC50 of 8.4 nM against mTOR kinase, indicating strong inhibition at low nanomolar concentrations researchgate.netaacrjournals.orgbioworld.comresearchgate.net. Its activity against PI3Kα (p110α/p85α) is also notable, with an IC50 of 78 nM researchgate.netaacrjournals.orgbioworld.comresearchgate.net. This dual inhibition profile underscores its potential to broadly impact the PI3K/mTOR signaling axis.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| mTOR | 8.4 |
| PI3Kα | 78 |
Beyond its primary targets, this compound has demonstrated high selectivity when tested against a panel of 20 other serine/threonine and tyrosine kinases researchgate.netaacrjournals.orgresearchgate.netblogspot.com. This high selectivity is crucial for minimizing off-target effects and enhancing the specificity of its therapeutic action. While specific IC50 values for all 20 kinases are not detailed in the available abstracts, the reported high selectivity suggests a favorable profile for targeted inhibition researchgate.netaacrjournals.orgresearchgate.netblogspot.com.
Inhibition Profile Against mTOR Kinase and PI3Kα (p110α/p85α)
Intracellular Signaling Pathway Modulation by this compound
The inhibitory effects of this compound extend to the modulation of critical intracellular signaling pathways downstream of PI3K and mTOR. Its activity leads to a significant reduction in the phosphorylation of key substrates, thereby disrupting the pro-growth and pro-survival signals typically propagated by these pathways researchgate.netaacrjournals.orgresearchgate.net.
This compound causes a significant reduction in the levels of phospho-p70S6K, a well-established substrate of mTOR Complex 1 (mTORC1) researchgate.netaacrjournals.orgresearchgate.net. mTORC1 plays a crucial role in promoting anabolic processes such as protein synthesis and cell growth, and its dysregulation is implicated in various diseases, including cancer justia.comfrontiersin.org. The observed downregulation of phospho-p70S6K indicates effective inhibition of mTORC1 activity by this compound researchgate.netaacrjournals.orgresearchgate.net.
The compound also effectively inhibits the phosphorylation of AKT at Serine 473 (phospho-AKT (S473)), which is a primary substrate of mTOR Complex 2 (mTORC2) researchgate.netaacrjournals.orgresearchgate.netcellsignal.comcellsignal.com. mTORC2 is involved in cell survival, cytoskeletal organization, and full activation of AKT frontiersin.orgcellsignal.com. The reduction in phospho-AKT (S473) levels demonstrates this compound's ability to inhibit mTORC2, further contributing to its anti-proliferative effects researchgate.netaacrjournals.orgresearchgate.net.
In addition to its effects on mTOR complexes, this compound leads to a significant reduction in phospho-AKT (T308) levels researchgate.netaacrjournals.orgresearchgate.net. Phosphorylation of AKT at Threonine 308 is mediated by PDK1 and is a direct consequence of PI3K activation, making it a key indicator of PI3K pathway activity cellsignal.comlatunisiemedicale.comnih.govstjohnslabs.comcellsignal.comnih.gov. The observed reduction in phospho-AKT (T308) confirms this compound's inhibitory action on the PI3K pathway researchgate.netaacrjournals.orgresearchgate.net.
Table 2: Intracellular Signaling Pathway Modulation by this compound
| Pathway Component / Substrate | Effect of this compound |
| phospho-p70S6K (mTORC1) | Significant reduction |
| phospho-AKT (S473) (mTORC2) | Significant reduction |
| phospho-AKT (T308) (PI3K) | Significant reduction |
Theoretical Frameworks of PI3K/AKT/mTOR Pathway Interruption in Preclinical Models
Impact on Cell Growth Regulatory Mechanisms
This compound's ability to inhibit mTOR kinase (IC50 of 8.4 nM) and PI3Kα (IC50 of 78 nM) directly impacts these growth regulatory mechanisms aacrjournals.orgresearchgate.netblogspot.comresearchgate.net. By reducing the phosphorylation of mTORC1 and mTORC2 substrates, this compound is hypothesized to suppress the anabolic processes driven by hyperactive mTOR, thereby attenuating aberrant cell growth characteristic of tumor cells aacrjournals.orgresearchgate.netcancer.govqeios.comblogspot.comresearchgate.net.
Influence on Cell Proliferation Dynamics
Cell proliferation, the process of cell division and increase in cell number, is tightly controlled by the cell cycle, which is significantly influenced by the PI3K/AKT/mTOR pathway wikipedia.orgmdpi.com. In many cancers, the overactivation of this pathway leads to uncontrolled cell proliferation cancer.govqeios.comwikipedia.orgmdpi.com.
Preclinical studies have demonstrated that this compound effectively inhibits cell proliferation in a diverse range of human tumor cell lines aacrjournals.orgresearchgate.netblogspot.comresearchgate.net. The compound attenuated cell proliferation in both in vitro and in vivo models aacrjournals.orgresearchgate.netblogspot.comresearchgate.net.
Table 1: this compound Inhibition of Cell Proliferation in Human Tumor Cell Lines aacrjournals.orgresearchgate.netblogspot.comresearchgate.net
| Cell Line Type | Specific Cell Line | IC50 Range (nM) |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 6 - 48 |
| Prostate Cancer | PC-3, LNCap | 6 - 48 |
| Breast Cancer | HCC1954, BT474 | 6 - 48 |
| Lung Cancer (various) | 9 cell lines (including EGFR-TKI sensitive and resistant models) | Nanomolar range |
Furthermore, this compound has shown significant antitumor efficacy in mouse xenograft models, leading to substantial tumor growth inhibition aacrjournals.orgresearchgate.netblogspot.comresearchgate.net.
Table 2: this compound Antitumor Efficacy in Mouse Xenograft Models aacrjournals.orgresearchgate.netblogspot.comresearchgate.net
| Cancer Type | Model Description | Tumor Growth Inhibition (%) |
| Lung Cancer | Various models, including advanced-stage A549 (mean tumor volume > 350mm³) | > 65 |
| Prostate Cancer | Mouse xenograft models | > 65 |
| Leukemia | Mouse xenograft models | > 65 |
| EGFR-TKI Resistant Lung Cancer | H1975 xenograft model | Effective suppression |
Effects on Cell Survival Pathways
The PI3K/AKT/mTOR pathway is a prototypic survival pathway, and its constitutive activation in cancer cells promotes cell survival and resistance to various therapies, including chemotherapy and radiotherapy cancer.govqeios.commdpi.comnih.gov. AKT, a key kinase in this pathway, has numerous downstream effects that promote cell survival wikipedia.org.
This compound's inhibition of PI3K and both mTORC1 and mTORC2 is theorized to disrupt these survival pathways. By reducing the phosphorylation of AKT (both S473 and T308), this compound aims to diminish the pro-survival signals that are often hyperactive in malignant cells aacrjournals.orgresearchgate.netblogspot.comresearchgate.net. The inhibition of these components may lead to apoptosis and a decrease in cell proliferation in tumor cells that overexpress PI3K, mTORC1, and mTORC2 cancer.govqeios.com. Preclinical data confirm that this compound attenuated cell survival in both in vitro and in vivo models, suggesting its potential to overcome the survival advantages often conferred by an activated PI3K/AKT/mTOR pathway in cancer aacrjournals.orgresearchgate.netblogspot.comresearchgate.net.
Preclinical Efficacy Studies of Dcbci0901
In Vitro Cellular Efficacy Research
In vitro studies have consistently shown that DCBCI0901 is highly active in cellular assays, effectively attenuating cell survival and proliferation across a diverse range of human cancer cell lines researchgate.netaacrjournals.orgbioworld.comresearchgate.net.
Attenuation of Cell Survival in Diverse Cancer Cell Lines
Research has demonstrated that this compound effectively attenuates cell survival in various cancer cell lines, highlighting its potential as an anticancer agent researchgate.netaacrjournals.orgbioworld.comresearchgate.net. This attenuation of cell survival is a critical indicator of its therapeutic potential.
Inhibition of Cell Proliferation Across Various Human Tumor Cell Lines
The antitumor efficacy of this compound has been extensively evaluated in diverse human tumor cell lines, revealing its potent inhibitory effects on cell proliferation researchgate.netaacrjournals.orgresearchgate.net.
This compound effectively inhibited cell proliferation in five well-established cancer cell lines, including non-small cell lung cancer (NSCLC), prostate cancer, and breast cancer models, with IC50 values ranging from 6 to 48 nM researchgate.netaacrjournals.orgbioworld.comresearchgate.net.
Table 1: Inhibition of Cell Proliferation by this compound in Key Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Range (nM) |
| Non-Small Cell Lung Cancer | A549 | 6-48 |
| Prostate Cancer | PC-3 | 6-48 |
| Prostate Cancer | LNCap | 6-48 |
| Breast Cancer | HCC1954 | 6-48 |
| Breast Cancer | BT474 | 6-48 |
In the context of NSCLC, this compound effectively inhibited the proliferation of the A549 cell line, with its IC50 falling within the nanomolar range of 6 to 48 nM researchgate.netaacrjournals.orgbioworld.comresearchgate.net. This demonstrates its efficacy against a common lung cancer model.
This compound exhibited potent antiproliferative effects on prostate cancer cell lines, specifically PC-3 and LNCap. The IC50 values for these cell lines were also observed to be within the 6 to 48 nM range, indicating consistent efficacy across different prostate cancer models researchgate.netaacrjournals.orgbioworld.comresearchgate.net.
For breast cancer, this compound demonstrated effective inhibition of cell proliferation in HCC1954 and BT474 cell lines. Similar to the other tested cell lines, the IC50 values for these breast cancer models ranged from 6 to 48 nM researchgate.netaacrjournals.orgbioworld.comresearchgate.net.
Beyond the specific A549 cell line, this compound proved effective against a broader panel of nine lung cancer cell lines. This panel included one EGFR-TKI sensitive model and eight EGFR-TKI resistant models, with IC50 values consistently in the ten of nanomolar range researchgate.netaacrjournals.orgbioworld.comresearchgate.net. Notably, in an EGFR-TKI resistant lung cancer H1975 xenograft model, this compound effectively suppressed tumor growth, further underscoring its potential in overcoming drug resistance researchgate.netbioworld.comresearchgate.net.
Table 2: Efficacy of this compound in Lung Cancer Cell Line Panels
| Cancer Type | Cell Line Panel Description | IC50 Range (nM) |
| Lung Cancer | Panel of 9 cell lines (1 EGFR-TKI sensitive, 8 EGFR-TKI resistant) | Ten of nanomolar range |
Breast Cancer Cell Line Responses (e.g., HCC1954, BT474)
Quantitative Assessment of Cellular Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to assess the potency of a substance, indicating the concentration required to inhibit a biological process by 50% mdpi.comcollaborativedrug.com. This compound has demonstrated potent inhibitory activity against a range of cancer cell lines and specific kinases.
In cellular assays, this compound effectively inhibited the proliferation of several well-established human cancer cell lines, with IC50 values typically in the nanomolar range. Specifically, it showed efficacy against non-small cell lung cancer (NSCLC) A549, prostate cancer cell lines PC-3 and LNCap, and breast cancer cell lines HCC1954 and BT474. The IC50 values for these cell lines ranged from 6 to 48 nM researchgate.netaacrjournals.org.
Furthermore, this compound proved effective against a panel of nine lung cancer cell lines, encompassing both EGFR-TKI sensitive and eight EGFR-TKI resistant models, exhibiting IC50 values in the tens of nanomolar range researchgate.netaacrjournals.org.
At the kinase level, this compound demonstrated high potency with an IC50 of 8.4 nM against mTOR kinase and 78 nM against PI3Kα (p110α/p85α). This compound also exhibited high selectivity, showing minimal activity against a panel of 20 other serine/threonine and tyrosine kinases researchgate.netaacrjournals.org. Its activity in cellular assays is further evidenced by a significant reduction in the levels of phospho-p70S6K (an mTORC1 substrate), phospho-AKT (S473) (an mTORC2 substrate), and phospho-AKT (T308) (a PI3K substrate) researchgate.netaacrjournals.org.
The cellular potency of this compound is summarized in the following table:
| Cell Line / Kinase | IC50 Value (nM) |
| mTOR kinase | 8.4 |
| PI3Kα (p110α/p85α) | 78 |
| A549 (NSCLC) | 6-48 |
| PC-3 (Prostate Cancer) | 6-48 |
| LNCap (Prostate Cancer) | 6-48 |
| HCC1954 (Breast Cancer) | 6-48 |
| BT474 (Breast Cancer) | 6-48 |
| Panel of 9 Lung Cancer Cell Lines | Tens of nanomolar range |
In Vivo Preclinical Model Investigations
In vivo preclinical models, particularly mouse xenograft models, are widely used to assess the antitumor efficacy of potential cancer therapeutics by implanting human cancer cells or tissues into immunodeficient mice iitri.orguin-alauddin.ac.idmdpi.com. This compound has shown significant antitumor efficacy in such models across various cancer types.
This compound demonstrated significant antitumor efficacy in mouse xenograft models of lung cancer, prostate cancer, and leukemia, achieving tumor growth inhibition greater than 65% researchgate.netaacrjournals.org.
In lung cancer xenograft models, this compound exhibited significant antitumor activity researchgate.netaacrjournals.org. Notably, it effectively suppressed tumor growth in advanced-stage A549 lung cancer xenograft models, where the mean tumor volume exceeded 350 mm³ at the initiation of treatment researchgate.netaacrjournals.org. Furthermore, this compound effectively suppressed tumor growth in an EGFR-TKI resistant lung cancer H1975 xenograft model, highlighting its potential against drug-resistant forms of the disease researchgate.netaacrjournals.org.
This compound also showed significant antitumor efficacy in prostate cancer xenograft models researchgate.netaacrjournals.org. These models are crucial for evaluating therapies for prostate cancer, a disease where targeting tumor growth is a key therapeutic objective nih.govnih.gov.
In leukemia xenograft models, this compound demonstrated significant antitumor efficacy researchgate.netaacrjournals.org. The establishment of robust murine models for human leukemia is essential for the development of targeted therapeutics waocp.org.
The evaluation of tumor growth inhibition dynamics provides critical insights into the effectiveness of an anticancer agent iitri.orgnih.gov. This compound consistently achieved tumor growth inhibition greater than 65% across lung cancer, prostate cancer, and leukemia xenograft models researchgate.netaacrjournals.org. The compound's ability to suppress tumor growth even in advanced-stage A549 lung cancer xenograft models (initial tumor volume > 350mm³) indicates its robust inhibitory effects researchgate.netaacrjournals.org. Its effectiveness against the EGFR-TKI resistant H1975 lung cancer xenograft model further underscores its potential in overcoming resistance mechanisms researchgate.netaacrjournals.org.
| Cancer Type | Xenograft Model | Key Finding | Tumor Growth Inhibition |
| Lung Cancer | Various models, including A549 and H1975 (EGFR-TKI resistant) | Significant antitumor efficacy; effective suppression in advanced-stage A549 and H1975 models | > 65% researchgate.netaacrjournals.org |
| Prostate Cancer | Mouse xenograft models | Significant antitumor efficacy | > 65% researchgate.netaacrjournals.org |
| Leukemia | Mouse xenograft models | Significant antitumor efficacy | > 65% researchgate.netaacrjournals.org |
Prostate Cancer Xenograft Models
Efficacy in Advanced-Stage Xenograft Models
Preclinical studies have demonstrated this compound's effective suppression of tumor growth even in advanced-stage xenograft models researchgate.netaacrjournals.org. This is particularly noteworthy as advanced-stage tumors often present greater therapeutic challenges. One key finding from these studies involved a lung cancer (A549) xenograft model where treatment with this compound commenced when the mean tumor volume had already reached over 350 mm³ researchgate.netaacrjournals.org. Despite the substantial initial tumor burden, this compound was able to effectively suppress further tumor progression researchgate.netaacrjournals.org. This indicates its potential utility in scenarios where tumors are already well-established.
Summary of Efficacy in Advanced-Stage Xenograft Models
| Model Type | Tumor Cell Line | Initial Tumor Volume (at treatment start) | Observed Efficacy | Citation |
| Lung Cancer Xenograft Model | A549 | > 350 mm³ | Effective suppression of tumor growth | researchgate.netaacrjournals.org |
Suppression of Tumor Growth in Drug-Resistant Xenograft Models
A critical aspect of this compound's preclinical profile is its demonstrated efficacy against drug-resistant cancer models researchgate.netaacrjournals.org. The compound has shown effectiveness against a panel of nine lung cancer cell lines, notably including eight models that exhibit resistance to EGFR-tyrosine kinase inhibitors (EGFR-TKIs), with IC50 values in the nanomolar range researchgate.netaacrjournals.org. This broad activity against resistant lines suggests a mechanism of action that can bypass common resistance pathways.
Further in vivo evidence for its activity in drug-resistant settings comes from studies using an EGFR-TKI resistant lung cancer H1975 xenograft model researchgate.netaacrjournals.org. In this model, this compound effectively suppressed tumor growth, highlighting its capacity to overcome established resistance mechanisms that render standard therapies ineffective researchgate.netaacrjournals.org. This finding is significant for addressing the clinical challenge of drug resistance in cancer treatment.
Summary of Efficacy in Drug-Resistant Xenograft Models
| Model Type | Tumor Cell Line | Resistance Profile | Observed Efficacy | Citation |
| Lung Cancer Cell Lines (In vitro) | Panel of 9 | 8 EGFR-TKI resistant | IC50 in the ten of nanomolar range | researchgate.netaacrjournals.org |
| Lung Cancer Xenograft Model (In vivo) | H1975 | EGFR-TKI resistant | Effective suppression of tumor growth | researchgate.netaacrjournals.org |
Chemical Synthesis Approaches for Small Molecule Kinase Inhibitors General Methodologies Relevant to Dcbci0901 Like Compounds
Overview of Synthetic Strategies for Potent Small Molecule Inhibitors
Synthetic strategies for small molecule kinase inhibitors often involve a combination of rational design and high-throughput approaches. A common strategy is building block-based synthesis , where pre-synthesized chemical fragments are iteratively coupled to construct the target molecule nih.gov. This approach is amenable to automation and allows for the rapid generation of diverse compound libraries nih.govimmunocure.us.
Combinatorial synthesis is another powerful technique, enabling the parallel or sequential synthesis of large numbers of compounds by combining different building blocks in various arrangements nih.govchemrxiv.org. This method is particularly useful in the hit-to-lead and lead optimization phases of drug discovery, allowing for the rapid exploration of synthetically accessible chemical space nih.govchemrxiv.org.
Diversity-Oriented Synthesis (DOS) aims to generate a wide array of structurally unique small organic molecules from common starting materials, facilitating the identification of novel ligands for various biological targets pnas.org. DOS employs diversification strategies such as building block diversity, appendage diversity, stereochemical diversity, and skeletal diversity pnas.org.
Recent advancements also include computational design strategies that integrate in silico methods with synthetic planning. Techniques like computational fragment merging and computer-assisted design can identify potential inhibitors and predict their binding affinities, guiding the synthesis of novel derivatives nih.govfrontiersin.org.
Retrosynthetic Analysis in Drug Discovery
Retrosynthetic analysis is a fundamental intellectual tool in organic synthesis, particularly in drug discovery. It involves working backward from the target molecule to simpler, readily available starting materials through a series of hypothetical disconnections nih.govnih.govacs.org. This analytical approach helps in identifying logical and efficient synthetic pathways, often considering the availability of commercial building blocks and known reaction methodologies nih.gov.
For kinase inhibitors, retrosynthetic analysis often focuses on identifying key pharmacophoric elements, such as the hinge-binding motif that interacts with the ATP-binding site of the kinase nih.gov. By dissecting the target molecule into manageable fragments, chemists can design synthetic routes that allow for modifications to optimize potency, selectivity, and pharmacokinetic properties. Computational tools are increasingly used to assist in retrosynthetic route planning, enabling the exploration of vast chemical spaces and the generation of novel, synthetically accessible compounds nih.govchemrxiv.orgacs.org.
Key Reaction Methodologies in Organic Synthesis for Inhibitor Scaffolds
The synthesis of small molecule kinase inhibitors frequently relies on a repertoire of robust and versatile organic reactions to construct complex heterocyclic scaffolds and introduce diverse functional groups.
Catalyst-mediated transformations are indispensable for efficient and selective synthesis. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are widely employed for forming carbon-carbon bonds between aryl or heteroaryl halides and organoboron compounds, allowing for the late-stage diversification of molecular scaffolds acs.orgrsc.org. Other palladium-catalyzed reactions, including C-S coupling, are also crucial for incorporating sulfur-containing moieties acs.org.
Nucleophilic aromatic substitution reactions are important for introducing various substituents onto aromatic and heteroaromatic rings, which are common in kinase inhibitor structures nih.gov. Ring-closing metathesis (RCM) is a powerful tool for forming macrocyclic structures, which can offer advantages in terms of binding affinity and selectivity for kinase inhibitors .
Emerging methodologies like click chemistry and photocatalytic reactions are increasingly utilized for their efficiency, orthogonality, and mild reaction conditions, simplifying the synthesis process and enabling the rapid assembly of complex molecules rsc.org. Biocatalysis , involving enzymes as catalysts, offers highly selective and environmentally friendly routes for specific transformations, such as nitrilase biocatalytic resolution and biocatalytic ketone reduction, which are valuable for introducing chirality acs.org.
Many small molecule kinase inhibitors are chiral, and often, only one specific stereoisomer exhibits the desired biological activity with minimal off-target effects mit.edu. Therefore, stereoselective synthesis techniques are paramount to ensure the production of single, enantiomerically pure compounds acs.orgmit.eduacs.orgresearchgate.net.
Key methods include:
Asymmetric catalysis : Utilizing chiral catalysts (e.g., transition metal complexes, organocatalysts, biocatalysts) to induce enantioselectivity in reactions like hydrogenation, Michael additions, and cyclizations acs.orgresearchgate.net. For instance, ruthenium-catalyzed asymmetric hydrogenation has been reported for the synthesis of α-aryl-β-amino acids, key intermediates in some kinase inhibitors acs.org.
Chiral auxiliaries : Attaching a chiral group to a prochiral substrate, which then directs the stereochemical outcome of a reaction, followed by its removal acs.org.
Chiral pool synthesis : Deriving the target molecule from readily available enantiomerically pure natural products (e.g., amino acids, carbohydrates) mdpi.com.
Biocatalytic resolution : Using enzymes to selectively react with one enantiomer from a racemic mixture, leaving the other enantiomer untouched or converting it to a separable derivative acs.org.
These techniques are critical for controlling the absolute stereochemistry of the final drug product, impacting its potency, stability, solubility, and toxicity mit.edu.
Catalyst-Mediated Transformations
Purification and Isolation Methods for Synthetic Compounds
After synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, reagents, by-products, and solvents rochester.eduemu.edu.tr. Purification and isolation methods are essential to obtain the target compound in high purity for characterization and biological evaluation.
Common techniques include:
Chromatography : This is a widely used method for separating compounds based on their differential affinities for a stationary phase and a mobile phase rochester.edujshanbon.com.
Column Chromatography : Often performed using silica (B1680970) gel or alumina (B75360) as the stationary phase, it separates compounds based on polarity rochester.edu.
Preparative Liquid Chromatography (Prep-LC) : A high-resolution technique used for isolating larger quantities of purified compounds, often employing UV detection for targeted collection of fractions .
Crystallization : This method is effective for purifying solid compounds by dissolving the crude product in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in solution rochester.eduemu.edu.trjshanbon.com. Recrystallization can be repeated to enhance purity emu.edu.trjshanbon.com.
Distillation : Used for separating liquid compounds with different boiling points rochester.eduemu.edu.trjshanbon.com. This includes distillation under reduced pressure for temperature-sensitive compounds jshanbon.com.
Filtration : A basic technique used to separate solid impurities from a liquid or to isolate a solid product from a reaction mixture emu.edu.trjshanbon.com.
Solvent Extraction : Involves selectively dissolving compounds in immiscible solvents to separate them based on their solubility profiles jshanbon.com.
Precipitation : Inducing the formation of a solid from a solution, often by changing solvent polarity or pH jshanbon.com.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are routinely used to verify the purity and identity of the isolated compounds rochester.edujshanbon.com.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Computational Studies of Dcbci0901 Potential and Implied Research Areas
Principles of Structure-Activity Relationship (SAR) Analysis for Kinase Inhibitors
Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry aimed at understanding how modifications to a chemical structure influence its biological activity. For kinase inhibitors like DCBCI0901, SAR studies involve systematically altering specific parts of the molecule and observing the resulting changes in potency, selectivity, and other pharmacological properties.
Given this compound's reported nanomolar potency against mTOR and PI3Kα and its high selectivity over other kinases, SAR analysis would have been critical during its discovery and optimization. This would involve identifying the core pharmacophore responsible for binding to the ATP-binding pocket of these kinases and exploring the impact of substituents on different regions of the molecule. For instance, understanding which functional groups contribute to hydrogen bonding, hydrophobic interactions, or electrostatic interactions within the active site would be paramount. SAR studies would also shed light on the structural features that confer selectivity, allowing this compound to preferentially inhibit PI3K and mTOR while sparing other kinases, thereby minimizing off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between a compound's molecular descriptors (numerical representations of its chemical structure and properties) and its biological activity. For this compound, QSAR models could be developed to predict the inhibitory activity of novel analogs without the need for extensive experimental synthesis and testing.
QSAR studies on this compound would involve:
Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for this compound and a series of its synthesized or hypothetical analogs.
Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares) to correlate these descriptors with the observed IC50 values or other activity metrics against PI3K and mTOR.
Predictive Power: Using the validated QSAR models to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds. This approach could accelerate the lead optimization process by prioritizing compounds with a higher probability of desired activity.
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes and affinities of small molecules with their target proteins. For this compound, these simulations would provide atomic-level insights into its interactions with PI3K and mTOR.
Molecular Docking: This technique would predict the preferred orientation and conformation of this compound within the active sites of PI3K and mTOR. It would identify key residues involved in binding, such as those forming hydrogen bonds with specific atoms of this compound or contributing to hydrophobic pockets that accommodate its non-polar regions. Understanding these interactions is crucial for rational design. Given that many kinase inhibitors are ATP-competitive, docking studies would likely reveal this compound's ability to occupy the ATP-binding site, preventing ATP from binding and thus inhibiting kinase activity.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the inhibitor-protein complex over time. For this compound, MD simulations would assess the stability of its binding pose, identify conformational changes in the protein upon binding, and quantify the strength of interactions under physiological conditions. This can help explain the observed selectivity by revealing transient interactions or differences in binding site flexibility between target and off-target kinases.
Rational Design Strategies for Optimizing Inhibitor Potency and Selectivity
Rational design, informed by SAR, QSAR, and molecular modeling, is a systematic approach to drug discovery that aims to optimize the properties of a lead compound. For this compound, rational design strategies would focus on enhancing its therapeutic profile.
Potency Enhancement: Based on docking and SAR insights, specific modifications could be designed to improve binding affinity, for example, by introducing new hydrogen bond donors/acceptors or optimizing hydrophobic interactions within the active site.
Selectivity Improvement: By comparing the binding sites of PI3K/mTOR with other kinases, rational design could identify unique features in the target kinases that could be exploited to design this compound analogs with improved selectivity, reducing potential off-target effects and improving the safety profile.
Pharmacokinetic Optimization: Beyond target binding, rational design would also consider properties like metabolic stability, solubility, and permeability. Modifications could be introduced to improve oral bioavailability or reduce rapid metabolism, extending the compound's half-life in vivo.
In Silico Screening and Virtual Library Design
In silico screening and virtual library design are computational methods that leverage large chemical databases and computational models to identify potential drug candidates or design novel chemical entities.
Virtual Screening: This involves computationally screening vast libraries of chemical compounds against the known or predicted binding sites of PI3K and mTOR. While this compound is already a lead compound, virtual screening could be used to identify novel scaffolds with similar inhibitory profiles or to discover compounds that bind to allosteric sites, offering alternative mechanisms of action.
Virtual Library Design: Based on the structural insights gained from SAR and molecular modeling of this compound, focused virtual libraries of its analogs could be designed. These libraries would explore chemical space around the this compound scaffold, generating a diverse set of compounds with predicted desirable properties. This approach significantly reduces the number of compounds that need to be synthesized and experimentally tested, making the drug discovery process more efficient.
Data Tables
The following table summarizes the key in vitro kinase inhibition data for this compound.
| Kinase Target | IC50 Value (nM) |
| mTOR | 8.4 |
| PI3Kα | 78 |
Future Directions and Broader Research Implications of Dcbci0901 Studies
Expansion of Preclinical Efficacy Studies to Additional Disease Models
Given the broad involvement of the PI3K/AKT/mTOR pathway in numerous malignancies, the preclinical efficacy studies of DCBCI0901 can be expanded to a wider array of disease models. While initial studies have shown effectiveness in lung, prostate, and breast cancers, and leukemia, the PI3K/AKT/mTOR pathway is frequently dysregulated in other cancers such as follicular lymphoma, glioblastoma, ovarian, colorectal, gastric, and endometrial cancers. frontiersin.orgmdpi.comonclive.com Therefore, future investigations could explore the therapeutic potential of this compound in these contexts. Additionally, its role in myeloproliferative neoplasms (MPNs), where the PI3K pathway is an emerging and promising target, particularly in Philadelphia-negative MPNs, warrants further exploration. nih.govresearchgate.net
Exploration of Combination Therapeutic Strategies with this compound in Preclinical Settings
The development of resistance is a common challenge with single-agent therapies targeting the PI3K/mTOR pathway, often due to the activation of compensatory signaling pathways. nih.govscientificarchives.com Therefore, exploring combination therapeutic strategies with this compound is a crucial future direction. This compound, as a potent dual PI3K/mTORC1/mTORC2 inhibitor, could be investigated in combination with:
Other Targeted Agents: For instance, its demonstrated efficacy in EGFR-TKI resistant lung cancer models suggests its potential as a combination partner with EGFR-TKIs to overcome or prevent resistance. researchgate.netaacrjournals.orgresearchgate.net
MAPK Pathway Inhibitors: Significant crosstalk exists between the PI3K/AKT/mTOR and MAPK pathways, where inhibition of one can lead to upregulation of the other. onclive.comscientificarchives.com Combining this compound with MAPK pathway inhibitors could offer a more comprehensive blockade of oncogenic signaling and circumvent adaptive resistance.
Immunotherapies: The PI3K/AKT/mTOR pathway influences PD-L1 expression and modulates the tumor immune microenvironment. scientificarchives.comjcancer.org Preclinical studies have shown anti-tumor activity when mTOR inhibitors are combined with checkpoint inhibitors, suggesting a synergistic potential for this compound in immuno-oncology. scientificarchives.comjcancer.org
Conventional Chemotherapeutic Agents: While not explicitly detailed for this compound, PI3K/mTOR inhibitors are often combined with traditional chemotherapy to enhance cytotoxic effects and overcome resistance mechanisms observed with agents like doxorubicin. nih.gov
Other PI3K/Akt/mTOR Pathway Modulators: Studies combining pan-Akt and pan-mTOR inhibitors have shown synergistic effects in breast and colorectal cancer cells, indicating a potential for this compound to be combined with more specific Akt inhibitors or other modulators within the pathway. researchgate.net
Advanced Mechanistic Investigations of this compound Action at the Systems Biology Level
While this compound's direct inhibition of PI3K, mTORC1, and mTORC2 and its impact on their key substrates are established, advanced mechanistic investigations at the systems biology level are essential for a deeper understanding of its action. Future studies could employ:
Omics Approaches: Comprehensive analyses using genomics, proteomics, and metabolomics could map the global downstream effects of this compound on gene expression, protein profiles, and metabolic reprogramming in various cancer types. This would facilitate the identification of novel biomarkers predictive of response or resistance.
Feedback Loop Analysis: Detailed investigations into how this compound's inhibition of PI3K/mTOR influences upstream receptor tyrosine kinases or other compensatory signaling pathways are crucial for understanding and overcoming drug resistance. scientificarchives.compatsnap.com
Cellular Process Elucidation: Further studies could precisely delineate how this compound induces cell cycle arrest (e.g., G0/G1 blockade) and apoptosis, providing a more granular understanding of its antineoplastic effects. cancer.govresearchgate.net
Tumor Microenvironment Interactions: Given the complex interplay between the PI3K/mTOR pathway and immune signaling, exploring this compound's effects on immune cell populations (e.g., macrophages, T cells) and other stromal components within the tumor microenvironment would be highly informative. scientificarchives.comjcancer.org
Development of Novel Analogues Based on this compound Scaffold
As this compound has been identified as a promising drug candidate, the development of novel analogues based on its chemical scaffold represents a significant future direction. This could involve:
Enhanced Potency and Selectivity: Medicinal chemistry efforts could focus on refining the chemical structure to achieve even lower inhibitory concentrations (IC50 values) against its target kinases or to enhance selectivity against potential off-targets, thereby aiming to improve the therapeutic index and reduce potential side effects.
Optimized Pharmacokinetic Properties: Analogues could be designed to possess improved solubility, bioavailability, and half-life, which are critical for optimal drug delivery, patient compliance, and clinical efficacy. frontiersin.org
Overcoming Resistance Mechanisms: Structural modifications could be explored to develop analogues capable of circumventing known or emerging mechanisms of resistance to PI3K/mTOR inhibitors.
Novel Dual-Targeting: While this compound is already a dual inhibitor, future analogues might be designed to precisely modulate specific PI3K isoforms or mTOR complexes, or even incorporate additional targets to address pathway redundancy or crosstalk.
Contribution of this compound Research to the Fundamental Understanding of PI3K/mTOR Signaling in Disease Progression
Research on this compound significantly contributes to the fundamental understanding of PI3K/mTOR signaling in disease progression. Its potent and selective inhibition of PI3K, mTORC1, and mTORC2 provides a valuable chemical probe for dissecting the precise roles of these complexes in various cellular processes, including cell growth, proliferation, survival, and metabolism. researchgate.netaacrjournals.orgcancer.gov The compound's demonstrated efficacy in EGFR-TKI resistant lung cancer models underscores the critical role of the PI3K/mTOR pathway in mediating resistance to other targeted therapies, offering insights into mechanisms of drug evasion. researchgate.netaacrjournals.orgresearchgate.net By meticulously documenting the reduction in phosphorylation of key downstream effectors (p-p70S6K, p-AKT S473, p-AKT T308), this compound studies enhance our understanding of the intricate signaling cascades governed by PI3K/mTOR that drive cancer cell survival and proliferation. researchgate.netaacrjournals.orgresearchgate.net Furthermore, ongoing research on this compound can help elucidate the complex interplay between PI3K/mTOR and other oncogenic pathways, such as the MAPK pathway and immune signaling, which are crucial for tumor development and the emergence of drug resistance. scientificarchives.comjcancer.org Ultimately, the preclinical success of this compound reinforces the PI3K/AKT/mTOR pathway as a critical and therapeutically actionable target across a broad spectrum of human cancers. frontiersin.orgmdpi.com
Preclinical Efficacy Data for this compound
| Target Kinase | IC50 (nM) | Selectivity |
| mTOR kinase | 8.4 researchgate.netaacrjournals.orgresearchgate.net | High selectivity against 20 other serine/threonine and tyrosine kinases researchgate.netaacrjournals.orgresearchgate.net |
| PI3Kα (p110α/p85α) | 78 researchgate.netaacrjournals.orgresearchgate.net | High selectivity against 20 other serine/threonine and tyrosine kinases researchgate.netaacrjournals.orgresearchgate.net |
| Cell Line Type | Specific Cell Lines Tested | IC50 Range (nM) |
| NSCLC | A549 | 6-48 researchgate.netaacrjournals.orgresearchgate.net |
| Prostate Cancer | PC-3, LNCap | 6-48 researchgate.netaacrjournals.orgresearchgate.net |
| Breast Cancer | HCC1954, BT474 | 6-48 researchgate.netaacrjournals.orgresearchgate.net |
| Lung Cancer (EGFR-TKI sensitive/resistant) | 9 cell lines (including EGFR-TKI resistant H1975) | Ten of nanomolar range researchgate.netaacrjournals.orgresearchgate.net |
| Xenograft Model | Tumor Growth Inhibition (%) | Notes |
| Lung Cancer | > 65 researchgate.netaacrjournals.orgresearchgate.net | Effective suppression in advanced-stage (A549) and EGFR-TKI resistant (H1975) models researchgate.netaacrjournals.orgresearchgate.net |
| Prostate Cancer | > 65 researchgate.netaacrjournals.orgresearchgate.net | |
| Leukemia | > 65 researchgate.netaacrjournals.orgresearchgate.net |
Q & A
Q. What are the primary pharmacological mechanisms of DCBCI0901, and how do they influence experimental design in preclinical studies?
this compound is a multi-target inhibitor of PI3Kα, mTORC1, and mTORC2, which are critical nodes in oncogenic signaling pathways. Methodologically, researchers should design in vivo models to assess pathway inhibition (e.g., Western blotting for phosphorylated Akt/mTOR substrates) and validate target engagement using dose-response assays. Include control groups for single-pathway inhibitors to isolate this compound's combinatorial effects .
Q. How should researchers select patient cohorts for early-phase clinical trials involving this compound?
Prioritize patients with tumors harboring PI3K/mTOR pathway alterations (e.g., PTEN loss, PIK3CA mutations). Use next-generation sequencing (NGS) to stratify participants and ensure inclusion criteria specify biomarker status. This reduces heterogeneity in response rates and strengthens causal inference .
Q. What are the key pharmacokinetic (PK) parameters to monitor in this compound studies, and how do they inform dosing regimens?
Measure plasma concentration-time profiles to calculate AUC (area under the curve), Cmax, and half-life. These parameters guide dose optimization to maintain therapeutic exposure while minimizing toxicity. For example, nonlinear PK behavior may necessitate adaptive dosing in Phase Ib trials .
Q. How can researchers validate the specificity of this compound for PI3Kα versus other PI3K isoforms?
Use isoform-selective enzymatic assays (e.g., recombinant PI3Kα/β/γ/δ) and cellular models with isoform-specific knockdowns. Cross-validate results with CRISPR/Cas9 gene editing to confirm target specificity .
Advanced Research Questions
Q. How should contradictory data on this compound's efficacy in heterogeneous tumor models be analyzed?
Apply multi-omics approaches (e.g., transcriptomics, proteomics) to identify resistance mechanisms, such as compensatory activation of ERK or STAT3 pathways. Use linear mixed-effects models to account for inter-tumor variability and adjust for covariates like tumor mutational burden .
Q. What methodologies are recommended for investigating this compound's synergy with immune checkpoint inhibitors (ICIs)?
Design co-clinical trials combining this compound with anti-PD-1/PD-L1 agents in immunocompetent models. Assess tumor-infiltrating lymphocytes (TILs) via flow cytometry and spatial transcriptomics to quantify immune activation. Include endpoints like progression-free survival (PFS) and immune-related response criteria (irRC) .
Q. How can researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
Conduct pharmacodynamic (PD) biomarker studies in patient biopsies (e.g., pre- and post-treatment mTOR phosphorylation). Compare preclinical models (e.g., patient-derived xenografts) with clinical PK/PD data to identify translational gaps, such as stromal interactions altering drug penetration .
Q. What statistical frameworks are optimal for analyzing time-to-event data in this compound trials with competing risks (e.g., toxicity vs. progression)?
Use Fine-Gray subdistribution hazard models to account for competing risks. Stratify analyses by baseline characteristics (e.g., ECOG performance status) and apply bootstrapping to estimate confidence intervals for rare events .
Q. How can researchers identify predictive biomarkers for this compound resistance using longitudinal patient data?
Leverage serial liquid biopsies to track circulating tumor DNA (ctDNA) mutations. Apply machine learning (e.g., random forests) to integrate genomic, clinical, and PK data, prioritizing mutations in PI3K/mTOR pathway genes (e.g., TSC1/2, AKT1) .
Q. What ethical considerations arise in designing global trials for this compound, particularly in resource-limited settings?
Ensure equitable access to trial participation and post-trial therapies. Collaborate with local ethics committees to address informed consent barriers (e.g., language, literacy) and align with the WHO’s Good Clinical Practice (GCP) guidelines .
Methodological Resources
- Data Contradiction Analysis : Use causal inference frameworks (e.g., directed acyclic graphs) to distinguish confounding from true therapeutic effects .
- Experimental Reporting : Follow Beilstein Journal guidelines for reproducible methods, including raw data deposition and detailed PK/PD protocols .
- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overambitious scopes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
